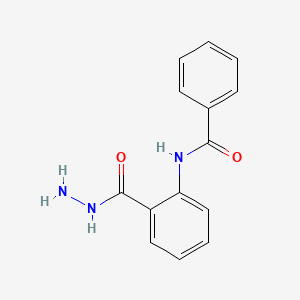
N-(2-(Hydrazinecarbonyl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(Hydrazinecarbonyl)phenyl)benzamide: is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound is characterized by the presence of a hydrazinecarbonyl group attached to a phenyl ring, which is further connected to a benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(Hydrazinecarbonyl)phenyl)benzamide typically involves the reaction of anthranilic acid with benzoyl chloride in the presence of a basic catalyst such as pyridine at room temperature. This reaction proceeds through the formation of an intermediate, which subsequently undergoes further reactions to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-(Hydrazinecarbonyl)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinecarbonyl group to other functional groups.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2-(Hydrazinecarbonyl)phenyl)benzamide is used as a precursor in the synthesis of various organic compounds.
Biology: In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for investigating biochemical pathways .
Medicine: this compound and its derivatives have shown promise in medicinal chemistry. They are being explored for their potential as anticancer agents, given their ability to inhibit the growth of certain cancer cell lines .
Industry: In industrial applications, this compound is used in the development of specialty chemicals and advanced materials. Its reactivity and functional group compatibility make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of N-(2-(Hydrazinecarbonyl)phenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The hydrazinecarbonyl group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction disrupts biochemical pathways, resulting in the desired biological or chemical effect .
Vergleich Mit ähnlichen Verbindungen
- N-(2-(2-Benzylidenehydrazinecarbonyl)phenyl)benzamide
- N-(2-(2-(2-Hydroxybenzylidene)hydrazinecarbonyl)phenyl)benzamide
- 4-Chloro-N-(2-(2-(2-Hydroxybenzylidene)hydrazinecarbonyl)phenyl)benzene sulfonamide
Comparison: N-(2-(Hydrazinecarbonyl)phenyl)benzamide is unique due to its specific hydrazinecarbonyl and benzamide functional groups. Compared to similar compounds, it exhibits distinct reactivity and biological activity. For instance, its derivatives have shown higher activity in inhibiting the growth of certain cancer cell lines compared to other related compounds .
Eigenschaften
CAS-Nummer |
92166-40-0 |
|---|---|
Molekularformel |
C14H13N3O2 |
Molekulargewicht |
255.27 g/mol |
IUPAC-Name |
N-[2-(hydrazinecarbonyl)phenyl]benzamide |
InChI |
InChI=1S/C14H13N3O2/c15-17-14(19)11-8-4-5-9-12(11)16-13(18)10-6-2-1-3-7-10/h1-9H,15H2,(H,16,18)(H,17,19) |
InChI-Schlüssel |
XBIZTRSBGPDMHQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NN |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NN |
Key on ui other cas no. |
92166-40-0 |
Sequenz |
X |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















